molecular formula C9H10N4O2 B1453826 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248749-85-0

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453826
CAS No.: 1248749-85-0
M. Wt: 206.2 g/mol
InChI Key: LFPMMVVXXHYSID-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, resulting in high yields of the desired product . The reaction conditions usually include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-13-5-6(3-11-13)8-7(9(14)15)4-10-12-8/h3-5H,2H2,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPMMVVXXHYSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

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